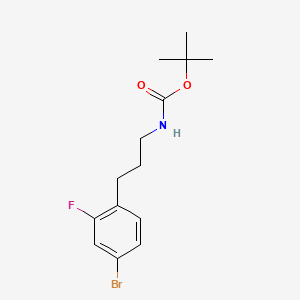

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine

Vue d'ensemble

Description

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine is a chemical compound with the molecular formula C14H19BrFNO2 and a molecular weight of 332.21 g/mol . It is a derivative of propylamine, featuring a tert-butyl carbamate (Boc) protecting group, a bromine atom, and a fluorine atom attached to a phenyl ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-(4-bromo-2-fluorophenyl)propylamine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

Protection of Amine Group: The amine group of 4-bromo-2-fluoroaniline is protected using tert-butyl chloroformate to form the Boc-protected intermediate.

Alkylation: The Boc-protected intermediate undergoes alkylation with 3-bromopropylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Typical conditions involve polar aprotic solvents and elevated temperatures.

Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with sodium azide yields the corresponding azide derivative.

Deprotection Reactions: The major product is the free amine, 3-(4-bromo-2-fluorophenyl)propylamine.

Applications De Recherche Scientifique

Structural Information

The compound features a tert-butyl carbamate protecting group (Boc) which is crucial for its reactivity and stability in various synthetic pathways. The presence of bromine and fluorine atoms on the phenyl ring enhances its biological activity and selectivity.

Medicinal Chemistry

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural attributes allow it to be incorporated into drug-like molecules that target specific biological pathways.

Case Study: Synthesis of Antidepressants

Research has demonstrated the utility of this compound in synthesizing novel antidepressants that modulate neurotransmitter levels in the brain. For instance, derivatives of this compound have been explored for their efficacy in treating major depressive disorders by targeting serotonin receptors.

Organic Synthesis

The compound is employed as an intermediate in multi-step synthetic routes to complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, makes it a valuable component in organic synthesis.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | DMF, 80°C | 85 |

| Coupling Reaction | Pd/C catalyst, THF | 90 |

| Acylation | Pyridine, rt | 75 |

Biochemical Studies

This compound is also used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its derivatives can serve as substrates or inhibitors for various enzymes, providing insights into their mechanisms of action.

Case Study: Enzyme Inhibition Studies

Inhibition studies using this compound have revealed its potential as a selective inhibitor for certain kinases involved in cancer progression. The fluorine atom's electronegativity plays a critical role in enhancing binding affinity to the enzyme's active site.

Mécanisme D'action

The mechanism of action of N-Boc-3-(4-bromo-2-fluorophenyl)propylamine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity for molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-3-(4-chloro-2-fluorophenyl)propylamine: Similar structure but with a chlorine atom instead of bromine.

N-Boc-3-(4-bromo-2-methylphenyl)propylamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and binding properties in chemical and biological systems.

Activité Biologique

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine is a compound of interest in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility. The presence of a bromo and fluoro substituent on the phenyl ring may influence its biological interactions and pharmacokinetics.

The compound's mechanism of action is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The structural similarity to biologically active molecules allows it to modulate enzyme activity or receptor binding. Specifically, it may act as an inhibitor or modulator in biochemical pathways relevant to disease processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound can be used in studies involving enzyme inhibition. For instance, the compound's structure suggests potential interactions with kinases or proteases, which are critical in cancer and autoimmune diseases .

Antiviral Activity

There is evidence that derivatives of similar propylamine compounds exhibit antiviral activity, particularly against the hepatitis B virus (HBV). For example, modifications in the carbon chain length and polar groups have been shown to enhance anti-HBV activity without significant hepatotoxicity .

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit specific enzymes involved in tumor progression, such as cathepsin L. These inhibitors showed low IC50 values, indicating potent biological activity .

- Antiviral Efficacy : A study on related propylamine derivatives highlighted their effectiveness against HBV, demonstrating significant viral replication inhibition in cellular models. This suggests that this compound could be a candidate for further antiviral drug development .

- Cell Viability Assays : The MTT assay has been employed to assess the cytotoxic effects of related compounds on various cell lines. These studies often reveal a dose-dependent relationship between compound concentration and cell viability, indicating potential therapeutic windows for selective targeting of diseased cells while sparing healthy ones .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

tert-butyl N-[3-(4-bromo-2-fluorophenyl)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSXRHBKODKNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401140219 | |

| Record name | Carbamic acid, N-[3-(4-bromo-2-fluorophenyl)propyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-41-5 | |

| Record name | Carbamic acid, N-[3-(4-bromo-2-fluorophenyl)propyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-(4-bromo-2-fluorophenyl)propyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.